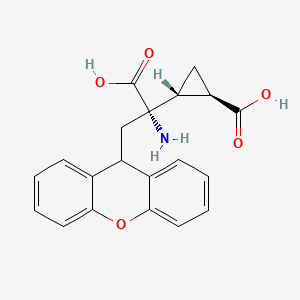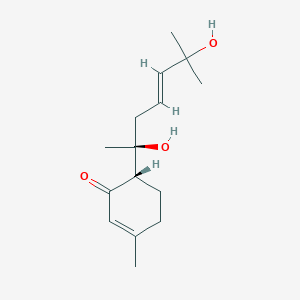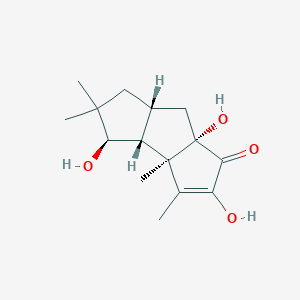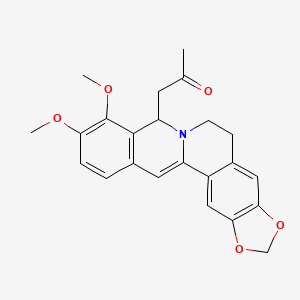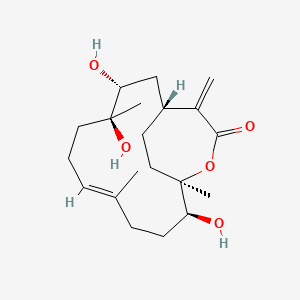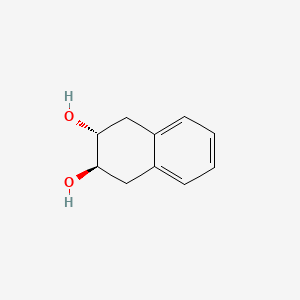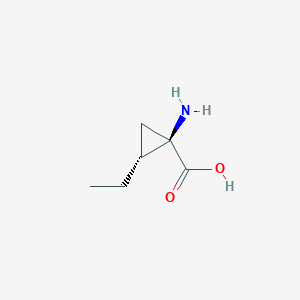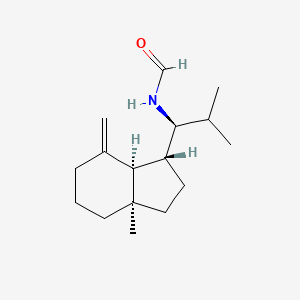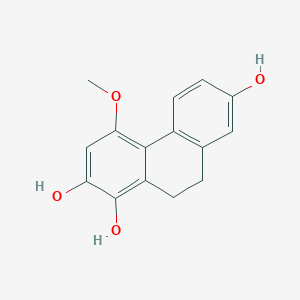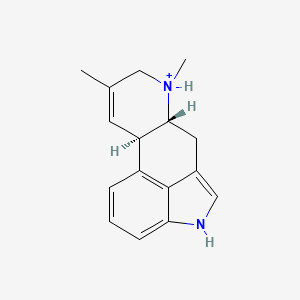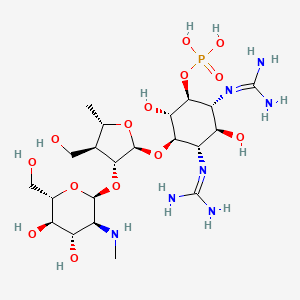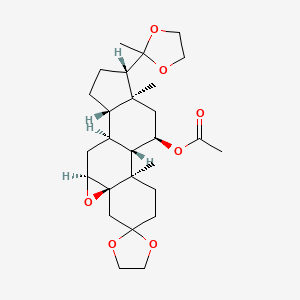
8-Demethylgeldanamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Demethylgeldanamycin is a natural product found in Streptomyces hygroscopicus with data available.
Applications De Recherche Scientifique
Production and Characterization
- Production through Genetic Engineering : 8-Demethylgeldanamycin has been produced by genetically engineering the bacterium Streptomyces hygroscopicus. This process involves modifying polyketide synthase, an enzyme complex, leading to the removal of the 8-methyl group from geldanamycin (Buchanan et al., 2005).
Biochemical Effects and Applications
Heat-Shock Protein Inhibition : Geldanamycin and its derivatives, like this compound, are known to specifically inhibit heat-shock protein-90 (HSP90) and its endoplasmic reticulum homologue, glucose-regulated protein-94 (GRP94), impacting protein maturation and intracellular transport (Barzilay et al., 2004).
Neuroprotective Effects : Geldanamycin derivatives have exhibited neuroprotective effects against neurotoxic anticancer drugs in cultured neurons, suggesting potential therapeutic applications in neurodegenerative therapy (Tadtong et al., 2007).
Anticancer Applications : Hydroquinone derivatives of geldanamycin have been synthesized and evaluated for their potent inhibitory effects on Hsp90, showing activity against various human cancer cell lines and suggesting their potential use in cancer treatment (Ge et al., 2006).
Biological and Chemical Diversity : The study of bacteria associated with a marine flatworm revealed the production of geldanamycin derivatives, including this compound. These compounds demonstrated potent cytotoxic and antifungal activities, highlighting their diverse biological and chemical potential (Lin et al., 2017).
Resistance Mechanisms in Cancer Treatment : Research has shown that the up-regulation of heat shock protein 27 (Hsp27) can induce resistance to geldanamycin derivatives in cancer cells. This suggests a need for strategies to overcome this resistance for effective cancer therapy (McCollum et al., 2006).
Molecular Impact on Cancer Cells : Inhibition of Hsp90 by geldanamycin derivatives like this compound results in significant molecular changes in breast cancer cells, leading to morphological and functional differentiation. This finding suggests a novel approach to cancer treatment (Münster et al., 2001).
Antiviral Activities : Geldanamycin derivatives have shown broad antiviral activities against various viruses, including herpesvirus, hepatitis virus, retrovirus, and picornavirus. This indicates their potential as novel agents in antiviral therapy (Li et al., 2010).
Clinical Development and Trials : The clinical development of geldanamycin derivatives like 17-allylamino, 17-demethoxygeldanamycin (a related compound) has shown promising results in cancer therapy, with ongoing trials to assess efficacy and safety (Sausville et al., 2003).
Propriétés
Formule moléculaire |
C28H38N2O9 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,12,16-trimethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H38N2O9/c1-15-12-18-25(33)19(14-20(31)26(18)38-6)30-27(34)17(3)8-7-9-21(36-4)22(39-28(29)35)11-10-16(2)24(32)23(13-15)37-5/h7-11,14-16,21-24,32H,12-13H2,1-6H3,(H2,29,35)(H,30,34)/b9-7-,11-10+,17-8+/t15-,16+,21+,22+,23+,24-/m1/s1 |
Clé InChI |
HHCQVBCBDZQDKS-KNWAINQHSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)/C)OC)OC(=O)N)C)O)OC |
SMILES canonique |
CC1CC(C(C(C=CC(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)O)OC |
Synonymes |
8-demethyl-geldanamycin 8-demethylgeldanamycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



